molecular formula C8H5N3O B13953427 2H-Imidazo[4,5-G]benzoxazole CAS No. 42341-37-7

2H-Imidazo[4,5-G]benzoxazole

Cat. No.: B13953427
CAS No.: 42341-37-7
M. Wt: 159.14 g/mol
InChI Key: KCQWIJAGFGWVSN-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-G]benzoxazole is a heterocyclic compound that features a fused ring system combining an imidazole ring and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-G]benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is often carried out under reflux conditions in solvents like water or organic solvents, yielding the desired benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as solvent-free reactions or the use of recyclable catalysts, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-G]benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-G]benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

2H-Imidazo[4,5-G]benzoxazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

42341-37-7

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-imidazo[4,5-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-3H,4H2

InChI Key

KCQWIJAGFGWVSN-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=NC3=C2O1

Origin of Product

United States

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